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Abstract

Ne-lauroyl-L-lysine, an amphiphilic amino acid derivative, has garnered significant interest for
its capacity to self-assemble into diverse supramolecular structures, including hydrogels and
oleogels. These materials exhibit significant potential in a range of applications, from cosmetics
to advanced drug delivery systems. The formation of these ordered structures is primarily
driven by non-covalent interactions, such as hydrogen bonding and hydrophobic forces. A
comprehensive understanding of the molecular underpinnings of lauroyl lysine self-assembly
is crucial for the rational design of novel biomaterials with tailored properties. This technical
guide provides an in-depth exploration of the molecular modeling of lauroyl lysine
supramolecular structures, complemented by detailed experimental protocols for their
characterization and quantitative data for comparative analysis.

Introduction to Lauroyl Lysine Supramolecular
Chemistry

Ne-lauroyl-L-lysine is an organic compound that is sparingly soluble in many cosmetic media. It
is a derivative of the essential amino acid L-lysine, where the e-amino group is acylated with a
lauroyl group, a 12-carbon fatty acid chain. This molecular architecture imparts an amphiphilic
character, with a hydrophilic lysine head group and a hydrophobic lauroyl tail. This dual nature
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is the driving force behind its self-assembly into ordered supramolecular structures in various
solvents.

The self-assembly process is a hierarchical one, beginning with the formation of primary
aggregates such as micelles or bilayers, which then further organize into larger structures like
nanofibers and nanotubes. These higher-order structures can entangle to form a three-
dimensional network, entrapping solvent molecules and leading to the formation of gels. The
properties of these gels, including their mechanical strength and stability, are highly dependent
on the molecular structure of the gelator and the surrounding environmental conditions.

Molecular Modeling of Lauroyl Lysine Self-
Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of
amphiphilic molecules like lauroyl lysine at an atomistic level. These simulations can provide
valuable insights into the molecular packing, conformational changes, and intermolecular
interactions that govern the formation of supramolecular structures.

Experimental Protocol: Molecular Dynamics (MD)
Simulation of Lauroyl Lysine Self-Assembly

This protocol outlines a general workflow for performing an all-atom MD simulation of Ne-
lauroyl-L-lysine self-assembly in an agueous environment using GROMACS.

1. System Preparation:

« Initial Conformation: Generate the initial 3D structure of a single Ne-lauroyl-L-lysine molecule
using a molecular builder such as Avogadro or PyMOL.

» Force Field Selection: Choose an appropriate force field. The GROMOS96 54a7 force field,
in conjunction with parameters for the lauroyl chain from dipalmitoylphosphatidylcholine
(DPPC) simulations, has been successfully used for similar lipopeptides.[1]

o Topology Generation: Use the GROMACS pdb2gmx tool to generate the topology file for the
lauroyl lysine molecule, which describes the bonded and non-bonded interactions.
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Solvation: Create a simulation box and populate it with a random distribution of lauroyl
lysine molecules at the desired concentration. Solvate the system with a suitable water
model (e.g., SPC/E or TIP3P) using the gmx solvate command.

lonization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological
ionic strength using the gmx genion tool.

. Simulation Execution:

Energy Minimization: Perform energy minimization using the steepest descent algorithm to
remove any steric clashes or unfavorable geometries in the initial system.

Equilibration: Conduct a two-step equilibration process:

o NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the
system at the desired temperature (e.g., 300 K) to ensure proper temperature distribution.

o NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate
the system at the desired pressure (e.g., 1 bar) and temperature to achieve the correct
density.

Production Run: Run the production MD simulation for a sufficient length of time (typically
tens to hundreds of nanoseconds) to observe the self-assembly process.

. Analysis:

Visual Inspection: Visualize the trajectory using VMD or PyMOL to observe the formation of
aggregates and higher-order structures.

Structural Analysis: Analyze the trajectory to calculate various structural properties, such as:

[¢]

Radial Distribution Functions (RDFs): To understand the packing of molecules.

[¢]

Hydrogen Bond Analysis: To quantify the extent of hydrogen bonding.

[e]

Radius of Gyration: To characterize the size and shape of the aggregates.
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o Secondary Structure Analysis (for peptide-containing analogues): To monitor
conformational changes.

Experimental Characterization of Lauroyl Lysine
Supramolecular Structures

The macroscopic properties of lauroyl lysine gels are a direct consequence of their underlying
microscopic structure. A combination of experimental techniques is necessary to fully
characterize these materials.

Rheological Properties

Rheology is the study of the flow and deformation of matter, and it is a critical tool for
quantifying the mechanical properties of hydrogels.

This protocol describes the use of an oscillatory rheometer to measure the storage (G') and
loss (G") moduli of a lauroyl lysine hydrogel.

1. Sample Preparation:

o Prepare the lauroyl lysine hydrogel at the desired concentration by dissolving the powder in
the appropriate solvent (e.g., water or a buffer solution), followed by heating and cooling to
induce gelation.

» Allow the gel to equilibrate at the measurement temperature for a set period (e.g., 24 hours)
before analysis.

2. Measurement:
o Geometry: Use a parallel plate or cone-plate geometry.
o Temperature Control: Maintain the desired temperature using a Peltier system.

o Strain Sweep: Perform a strain sweep experiment at a constant frequency (e.g., 1 Hz) to
determine the linear viscoelastic region (LVR), where G' and G" are independent of the
applied strain.
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» Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVR to
measure the dependence of G' and G" on the frequency of oscillation. This provides
information about the gel's viscoelastic nature.

o Time Sweep: Monitor G' and G" over time at a constant strain and frequency to assess the
gel's stability.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for probing the
intermolecular interactions, particularly hydrogen bonding, that drive the self-assembly of
lauroyl lysine.

1. Sample Preparation:

o For solid-state analysis, a small amount of the dried lauroyl lysine powder can be mixed
with KBr and pressed into a pellet.

o For gel-state analysis, a thin film of the hydrogel can be cast onto an ATR (Attenuated Total
Reflectance) crystal.

2. Measurement:
e Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm™1).

o Pay close attention to the regions corresponding to N-H stretching (around 3300 cm~1) and
C=0 stretching (amide | band, around 1640 cm~1), as shifts in these bands are indicative of
hydrogen bond formation.

Morphological Characterization

Microscopy and scattering techniques are employed to visualize the morphology of the self-
assembled structures.

SAXS is used to determine the size, shape, and arrangement of nanoscale structures in
solution or in the gel state.

1. Sample Preparation:
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o Load the lauroyl lysine solution or hydrogel into a sample cell with X-ray transparent
windows (e.g., quartz capillaries).

2. Measurement:

e Expose the sample to a collimated X-ray beam.

e Record the scattered X-ray intensity as a function of the scattering angle.
3. Data Analysis:

e Analyze the scattering profile to obtain information about the size and shape of the self-
assembled structures (e.g., spherical micelles, cylindrical fibers).

e Modeling the scattering data can provide quantitative parameters such as the radius of
gyration and the cross-sectional radius of the fibers.

Quantitative Data

The following tables summarize key quantitative data for Ne-lauroyl-L-lysine and related diacyl-
lysine derivatives.

Table 1: Physicochemical Properties of Ne-lauroyl-L-lysine

Property Value Reference
Molecular Formula C1sH36N203 [2]
Molecular Weight 328.5 g/mol [2]

(2S)-2-amino-6-
IUPAC Name (dodecanoylamino)hexanoic [2]

acid

Table 2: Gelation Properties of Diacyl-L-lysine Derivatives in Water
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Minimum Gelation

Gelator Concentration (MGC) Reference
(mg/mL)

2C12-Lys-Na (Sodium Na, Ne- 1 3]

dilauroyl-L-lysinate)

2C12-Lys-K (Potassium Na, .

Ne-dilauroyl-L-lysinate)

2C14-Lys-K (Potassium Na, 93

Ne-dimyristoyl-L-lysinate)

Table 3: Rheological Properties of Diacyl-L-lysine Hydrogels

Storage Modulus

Gelator System Conditions Reference
(G) (Pa)
2C12-Lys-Na in water > G" Room temperature
2C12-Lys-K in water >G" Room temperature
2C14-Lys-K in water >G" Room temperature
Visualizations

Hierarchical Self-Assembly of Lauroyl Lysine

The self-assembly of lauroyl lysine is a multi-step process that begins at the molecular level
and culminates in the formation of a macroscopic gel. This hierarchical process is driven by a
delicate balance of non-covalent interactions.

Intermolecular

Hydrophobic Collapse Primary Hydrogen Bonding 1D Nanostructur Entanglement N Solvent Entrapment Supramolecular
(Micelles/Bilayers) (Nanofibers/Nanotubes) Hydrogel
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Hierarchical self-assembly of lauroyl lysine.
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Logical Workflow for Designing a Lauroyl Lysine-Based
Drug Delivery System

The unique properties of lauroyl lysine supramolecular structures make them attractive
candidates for drug delivery vehicles. The design of such a system follows a logical workflow
that integrates molecular modeling and experimental characterization.

Define Therapeutic Goal
(Drug, Target, Release Profile)

l

Molecular Modeling
(MD Simulations of Drug-Lauroyl Lysine Interaction)

H
:

Physicochemical Characterization :F dback
(Rheology, Morphology, Drug Loading) eedbac

Synthesis & Formulation
(Gel Preparation with Drug)

In Vitro Evaluation
(Drug Release Kinetics, Cytotoxicity)

In Vivo Studies Optimization
(Animal Models) (Iterative Refinement)

Click to download full resolution via product page

Workflow for lauroyl lysine drug delivery design.

Conclusion
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The self-assembly of Ne-lauroyl-L-lysine into supramolecular structures is a fascinating
example of molecular engineering at the nanoscale. Molecular modeling, in synergy with a
suite of experimental techniques, provides a powerful framework for understanding and
ultimately controlling this process. The ability to predict and tailor the properties of lauroyl
lysine-based materials opens up exciting avenues for the development of advanced functional
materials for a wide range of applications in the pharmaceutical and cosmetic industries. This
guide provides a foundational understanding and practical protocols to aid researchers in the
exploration and exploitation of these versatile biomaterials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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